![molecular formula C13H18S B14233000 Benzene, [(1-methyl-5-hexenyl)thio]- CAS No. 477482-11-4](/img/structure/B14233000.png)
Benzene, [(1-methyl-5-hexenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1-methyl-5-hexenyl)thio]- is an organic compound with a unique structure that combines a benzene ring with a thioether group attached to a 1-methyl-5-hexenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methyl-5-hexenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the reaction of benzene with 1-methyl-5-hexenyl thiol under acidic conditions to form the desired thioether compound. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of Benzene, [(1-methyl-5-hexenyl)thio]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(1-methyl-5-hexenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
Applications De Recherche Scientifique
Benzene, [(1-methyl-5-hexenyl)thio]- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, [(1-methyl-5-hexenyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (methylthio)-: Similar structure with a methylthio group instead of a 1-methyl-5-hexenylthio group.
Benzene, 1-(1,5-dimethylhexyl)-4-methyl-: Similar structure with a 1,5-dimethylhexyl group instead of a 1-methyl-5-hexenylthio group.
Benzene, 1,3-dimethyl-5-(1-methylethenyl)-: Similar structure with a 1-methylethenyl group instead of a 1-methyl-5-hexenylthio group.
Uniqueness
Benzene, [(1-methyl-5-hexenyl)thio]- is unique due to the presence of the thioether group attached to a 1-methyl-5-hexenyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.
Propriétés
Numéro CAS |
477482-11-4 |
|---|---|
Formule moléculaire |
C13H18S |
Poids moléculaire |
206.35 g/mol |
Nom IUPAC |
hept-6-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C13H18S/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h3,5,7-8,10-12H,1,4,6,9H2,2H3 |
Clé InChI |
AFFGMJYBTSHKTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC=C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


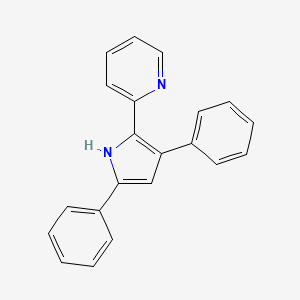
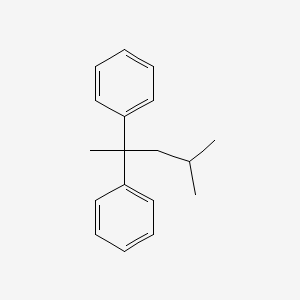
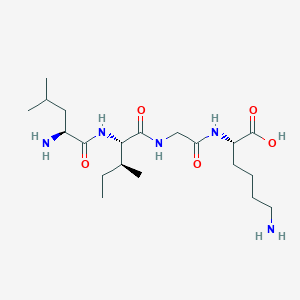

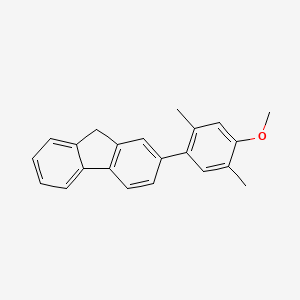
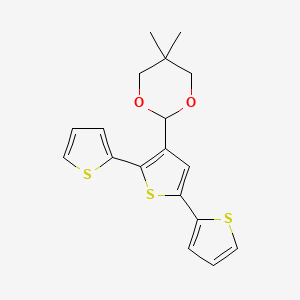
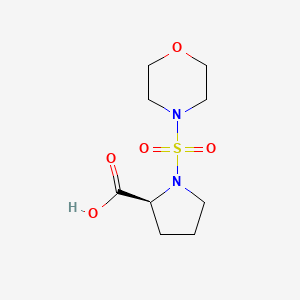
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
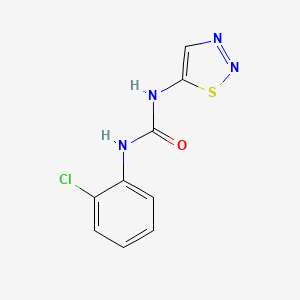
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)

